3-Undecyne

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

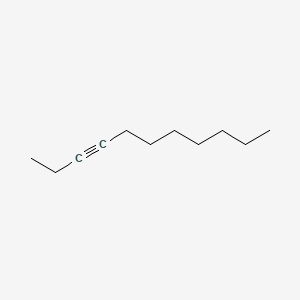

Structure

3D Structure

Properties

IUPAC Name |

undec-3-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3-5,7,9-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWGJNPCPLQVKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC#CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208961 | |

| Record name | 3-Undecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60212-30-8 | |

| Record name | 3-Undecyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060212308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Undecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Undecyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical properties of 3-undecyne (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 3-undecyne, specifically its boiling point and density. This document is intended to be a comprehensive resource, incorporating available data, detailed experimental protocols for property determination, and a logical workflow for such characterization.

Quantitative Data Summary

| Physical Property | Value | Conditions | Data Source |

| Boiling Point | 352 K - 354 K (79 °C - 81 °C) | at 0.013 atm (9.88 mmHg) | Experimental |

| Boiling Point | 460.08 K (186.93 °C) | at 1 atm (760 mmHg) | Predicted (Joback Method) |

| Density | 0.770 g/mL | Not Specified | Experimental[1] |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the boiling point and density of a liquid organic compound such as this compound.

Determination of Boiling Point by Simple Distillation

This method is suitable for determining the boiling point of a liquid at atmospheric pressure. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Round-bottom flask

-

Heating mantle or oil bath

-

Distillation head (still head) with a port for a thermometer

-

Condenser (Liebig, Graham, or Allihn)

-

Receiving flask

-

Calibrated thermometer

-

Boiling chips or a magnetic stir bar

-

Clamps and stands to secure the apparatus

Procedure:

-

Assembly: Assemble the distillation apparatus in a fume hood. The round-bottom flask is placed in the heating mantle, and the distillation head is fitted to the flask. The thermometer is inserted into the distillation head, ensuring the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser. The condenser is attached to the side arm of the distillation head and secured with a clamp. The receiving flask is placed at the outlet of the condenser.

-

Sample Preparation: Add a sample of this compound to the round-bottom flask, filling it to approximately one-half to two-thirds of its volume. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Heating: Begin heating the sample gently. If using a magnetic stir bar, ensure it is stirring at a moderate speed.

-

Observation: As the liquid heats, vapors will begin to rise and enter the distillation head. The temperature reading on the thermometer will increase.

-

Equilibrium and Data Recording: The temperature will stabilize when the vapor is in equilibrium with the liquid. Record the temperature at which a steady flow of condensate is observed dripping from the condenser into the receiving flask. This stable temperature is the boiling point of the liquid.

-

Correction: If the atmospheric pressure during the experiment is not exactly 1 atm (760 mmHg), a correction may be necessary to report the normal boiling point.

Determination of Density using a Pycnometer

A pycnometer is a flask with a precisely known volume used to determine the density of a liquid with high accuracy.

Apparatus:

-

Pycnometer (a small glass flask with a ground-glass stopper that has a capillary tube through it)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

The liquid sample (this compound)

-

Distilled water (for calibration)

-

Acetone (for cleaning and drying)

Procedure:

-

Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and dry it completely.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance and record this mass (m₁).

-

Calibration with Distilled Water: Fill the pycnometer with distilled water and insert the stopper, ensuring that any excess water exits through the capillary tube. Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium (e.g., at 20 °C or 25 °C). Remove the pycnometer, carefully dry the outside, and weigh it. Record this mass (m₂).

-

Mass of the Sample Liquid: Empty and dry the pycnometer. Fill it with this compound, and repeat the process of bringing it to thermal equilibrium in the constant temperature water bath, drying the exterior, and weighing it. Record this mass (m₃).

-

Calculation:

-

Mass of water = m₂ - m₁

-

Volume of the pycnometer at the specified temperature = (Mass of water) / (Density of water at that temperature)

-

Mass of this compound = m₃ - m₁

-

Density of this compound = (Mass of this compound) / (Volume of the pycnometer)

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of the physical properties of a liquid organic compound like this compound.

References

An In-depth Technical Guide to 3-Undecyne: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Undecyne, a long-chain internal alkyne, represents a valuable molecular scaffold in organic synthesis. This document provides a comprehensive overview of the discovery, history, and key chemical data of this compound. It includes a compilation of its physical and spectral properties, detailed experimental protocols for its synthesis, and a discussion of its reactivity and potential applications. The information is intended to serve as a technical resource for researchers in organic chemistry, medicinal chemistry, and materials science.

Introduction

This compound (C₁₁H₂₀) is an internal alkyne, a class of unsaturated hydrocarbons characterized by a carbon-carbon triple bond located within the carbon chain.[1] Unlike terminal alkynes, the triple bond in this compound is not adjacent to a hydrogen atom, which influences its reactivity.[1] Internal alkynes are significant building blocks in organic synthesis, allowing for the construction of complex molecular architectures. This guide focuses specifically on the known data and synthetic methodologies related to this compound.

Discovery and History

Detailed historical information regarding the initial discovery and first synthesis of this compound is not prominently documented in readily available chemical literature. The study of alkynes dates back to the 19th century, with the discovery of acetylene. However, specific higher-order internal alkynes like this compound likely emerged from systematic studies on the synthesis and properties of homologous series of hydrocarbons. Early methods for alkyne synthesis, such as dehydrohalogenation and the alkylation of acetylides, were well-established by the early 20th century, and it is probable that this compound was first prepared using one of these now-classical methods. A definitive first report of its synthesis, however, remains elusive in broad chemical databases.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below. This information is critical for its identification, purification, and use in chemical reactions.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀ | [2] |

| Molecular Weight | 152.28 g/mol | [2] |

| CAS Number | 60212-30-8 | [2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 79-81 °C at 15 mmHg | [4] |

| Specific Gravity | 0.78 | [3] |

| Refractive Index | 1.44 | [3][5] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Features and Data Source |

| ¹H NMR | Data available in public databases such as PubChem.[2] |

| ¹³C NMR | Data available in public databases such as PubChem.[2] |

| Mass Spectrometry (MS) | GC-MS data available from the NIST Mass Spectrometry Data Center.[2] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available.[2] |

Experimental Protocols for Synthesis

The synthesis of internal alkynes like this compound can be achieved through several established methodologies. Two of the most common and historically significant routes are the alkylation of a smaller terminal alkyne and the double dehydrohalogenation of a dihaloalkane.

Synthesis via Alkylation of a Terminal Alkyne

This is a widely used method for the preparation of unsymmetrical internal alkynes. The general strategy involves the deprotonation of a terminal alkyne to form an acetylide anion, which then acts as a nucleophile to displace a halide from an alkyl halide.

Logical Workflow for Alkylation Synthesis of this compound:

Caption: Alkylation of 1-heptyne to form this compound.

Detailed Experimental Protocol (Illustrative):

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled.

-

Deprotonation: A solution of 1-heptyne in an anhydrous aprotic solvent (e.g., tetrahydrofuran or liquid ammonia) is prepared in the flask and cooled in a dry ice/acetone bath.

-

A strong base, such as sodium amide (NaNH₂), is slowly added to the cooled solution to deprotonate the 1-heptyne, forming the sodium heptynilide.

-

Alkylation: Bromoethane is added dropwise to the solution of the acetylide. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Synthesis via Double Dehydrohalogenation

This method involves the elimination of two equivalents of a hydrogen halide from a vicinal or geminal dihaloalkane using a strong base.

Logical Workflow for Dehydrohalogenation Synthesis of this compound:

Caption: Synthesis of this compound via dehydrohalogenation.

Detailed Experimental Protocol (Illustrative):

-

Preparation of the Dihaloalkane: The starting material, a 3,4-dihaloundecane (e.g., 3,4-dibromoundecane or 3,4-dichloroundecane), is first synthesized, typically by the halogenation of 3-undecene.

-

Apparatus Setup: A round-bottom flask is fitted with a reflux condenser and a mechanical stirrer.

-

Elimination Reaction: The dihaloundecane is dissolved in a suitable high-boiling solvent (e.g., mineral oil or diethylene glycol).

-

A strong base, such as potassium hydroxide (KOH) pellets or sodium amide (NaNH₂), is added in excess.

-

The mixture is heated to a high temperature to effect the double dehydrohalogenation.

-

Product Isolation: The product, this compound, is distilled directly from the reaction mixture as it is formed.

-

Purification: The collected distillate is washed with water to remove any co-distilled base, dried over a suitable drying agent, and then redistilled to obtain the pure alkyne.

Chemical Reactivity and Potential Applications

As an internal alkyne, this compound can undergo a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

-

Reduction: The triple bond can be reduced to a double bond or a single bond. Hydrogenation with a poisoned catalyst (e.g., Lindlar's catalyst) will yield cis-3-undecene, while reduction with sodium in liquid ammonia will produce trans-3-undecene. Complete hydrogenation with a catalyst like palladium on carbon will give undecane.

-

Oxidative Cleavage: Ozonolysis or treatment with strong oxidizing agents like potassium permanganate can cleave the triple bond to produce carboxylic acids.

-

Hydration: In the presence of a mercury catalyst and acid, the triple bond can be hydrated to form a ketone.

-

Halogenation: this compound can react with halogens to form di- or tetra-haloalkenes and alkanes.

The ability to introduce functionality at the 3- and 4-positions of the undecane chain makes this compound a potentially useful starting material for the synthesis of complex natural products, pharmaceuticals, and specialty chemicals.

Conclusion

This compound is a fundamental internal alkyne with well-established synthetic routes. While its specific historical discovery is not prominently detailed, its preparation relies on classic and robust organic reactions. The compiled physical, spectral, and synthetic data in this guide provide a solid foundation for its use in research and development. Its reactivity offers multiple pathways for the creation of more complex and potentially bioactive molecules, ensuring its continued relevance in the field of organic synthesis.

References

An In-depth Technical Guide to the Synthesis of 3-Undecyne for Beginners

This guide provides a detailed overview of a reliable and beginner-friendly method for the synthesis of the internal alkyne, 3-undecyne. The primary focus of this document is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic pathway, including detailed experimental protocols and relevant quantitative data.

Introduction

This compound is a hydrocarbon featuring a carbon-carbon triple bond at the third position of its eleven-carbon chain. The synthesis of such internal alkynes is a fundamental transformation in organic chemistry, often pivotal in the construction of more complex molecular architectures. The most common and accessible method for beginners to synthesize internal alkynes like this compound is through the alkylation of a smaller, terminal alkyne. This process involves the formation of a new carbon-carbon bond via a nucleophilic substitution reaction.

This guide will focus on the synthesis of this compound via the alkylation of 1-hexyne with 1-bromopentane. This method is advantageous due to the ready availability of the starting materials and the straightforward nature of the reaction.

Core Synthesis Pathway: Alkylation of a Terminal Alkyne

The synthesis of this compound can be efficiently achieved in a two-step sequence starting from a terminal alkyne, 1-hexyne. The overall strategy involves the deprotonation of 1-hexyne to form a highly nucleophilic acetylide anion, which then undergoes a nucleophilic substitution reaction (SN2) with a primary alkyl halide, 1-bromopentane.

Step 1: Deprotonation of 1-Hexyne

The terminal proton of 1-hexyne is weakly acidic and can be removed by a strong base to generate a hexynide anion. A common and effective base for this purpose is sodium amide (NaNH₂) in liquid ammonia.[1][2] Liquid ammonia serves as a suitable solvent and allows for the reaction to be carried out at low temperatures.[1]

Step 2: Alkylation of the Hexynide Anion

The resulting hexynide anion is a potent nucleophile and will readily attack an electrophilic carbon.[3] In this synthesis, 1-bromopentane serves as the electrophile. The hexynide anion attacks the carbon atom bonded to the bromine atom in an SN2 fashion, displacing the bromide ion and forming the new carbon-carbon bond of this compound.[3][4] It is crucial to use a primary alkyl halide to favor the SN2 reaction and minimize the competing E2 elimination reaction, which can occur with secondary or tertiary alkyl halides.[4][5]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from 1-hexyne and 1-bromopentane.

Materials and Reagents:

-

1-Hexyne

-

1-Bromopentane

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dry ice/acetone condenser

-

Stirring apparatus

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet is assembled. The apparatus should be flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

-

Formation of the Acetylide: The flask is cooled in a dry ice/acetone bath, and approximately 100 mL of liquid ammonia is condensed into the flask. A small piece of sodium metal is added to the liquid ammonia, followed by a catalytic amount of iron(III) nitrate to initiate the formation of sodium amide, which is indicated by a color change from blue to gray. Alternatively, commercially available sodium amide can be carefully added to the liquid ammonia.

-

Deprotonation: To the stirred solution of sodium amide in liquid ammonia, a solution of 1-hexyne (1.0 equivalent) in a small amount of anhydrous diethyl ether is added dropwise via a dropping funnel. The mixture is stirred for one hour to ensure complete formation of the sodium hexynide salt.

-

Alkylation: A solution of 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether is then added dropwise to the reaction mixture. The reaction is allowed to proceed with stirring for several hours, during which the ammonia is allowed to slowly evaporate.

-

Work-up: After the ammonia has evaporated, the reaction is quenched by the slow and careful addition of a saturated aqueous solution of ammonium chloride. Water is then added to dissolve the inorganic salts.

-

Extraction and Drying: The reaction mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with water and then with brine. The organic layer is dried over anhydrous magnesium sulfate.

-

Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure. The crude this compound is then purified by fractional distillation to yield the pure product.

Quantitative Data

The following table summarizes key quantitative data for the reactants and the product, this compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 1-Hexyne | C₆H₁₀ | 82.14 | 71-72 | 0.716 |

| 1-Bromopentane | C₅H₁₁Br | 151.04 | 129-130 | 1.218 |

| This compound | C₁₁H₂₀ | 152.28[1] | 194-196 | ~0.76 |

Spectroscopic Data for this compound:

| Spectroscopic Technique | Key Features |

| ¹H NMR | Characteristic signals for the ethyl and heptyl groups adjacent to the triple bond. |

| ¹³C NMR | Signals for the sp-hybridized carbons of the alkyne bond typically appear in the range of 65-90 ppm.[1] |

| IR Spectroscopy | A weak C≡C stretching vibration may be observed around 2200-2260 cm⁻¹.[6] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 152.[1][6] |

Note: Specific chemical shifts and coupling constants would be determined from the actual spectra of the synthesized product.

Mandatory Visualizations

Reaction Pathway Diagram

References

Navigating the Research Landscape of 3-Undecyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-undecyne, a valuable internal alkyne in organic synthesis. The document details its commercial availability, key chemical and physical properties, and provides a representative experimental protocol for its synthesis. Furthermore, a logical workflow for its potential application in the synthesis of insect pheromones is presented, complete with a visual diagram to aid in experimental planning.

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers catering to the research and development sector. It is typically offered in various purities, with prices varying based on quantity and grade. Researchers can procure this compound from the following vendors, among others:

| Supplier | Purity | Available Quantities |

| Lab Pro Inc. | Min. 96.0% (GC) | 5 mL, 10 g |

| GFS Chemicals | 96% | 10 g |

It is advisable to request a certificate of analysis from the supplier to confirm the purity and identity of the compound before use.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and successful application in chemical reactions. The following table summarizes its key properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀ | --INVALID-LINK-- |

| Molecular Weight | 152.28 g/mol | --INVALID-LINK-- |

| CAS Number | 60212-30-8 | --INVALID-LINK-- |

| Appearance | Colorless liquid | Lab Pro Inc. |

| Purity | ≥ 95.0% (GC-FID) | GFS Chemicals |

| Boiling Point | 73°C at 10 mmHg | ChemicalBook |

| Density | 0.773 g/cm³ | ChemicalBook |

| Refractive Index | 1.4300 | ChemicalBook |

| Solubility | Miscible with acetone, ether, ethanol, and benzene. Slightly miscible with water. | ChemicalBook |

Experimental Protocol: Synthesis of this compound

The synthesis of internal alkynes such as this compound is commonly achieved through the alkylation of a terminal alkyne.[1][2] This method involves the deprotonation of a smaller terminal alkyne to form a potent nucleophile (an acetylide ion), which then undergoes an SN2 reaction with an appropriate alkyl halide.[1][2]

Reaction Scheme:

Materials:

-

1-Heptyne

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

1-Bromobutane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen or argon gas supply)

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for inert gas. Maintain a positive pressure of nitrogen or argon throughout the reaction.

-

Deprotonation: In the reaction flask, dissolve 1-heptyne in anhydrous diethyl ether or THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a slight molar excess of sodium amide portion-wise. The reaction mixture is typically stirred at this temperature for 1-2 hours to ensure complete formation of the sodium heptynide. The formation of the acetylide can be monitored by the evolution of ammonia gas.

-

Alkylation: Add 1-bromobutane dropwise to the cooled suspension of sodium heptynide via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below -50 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching and Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and add water to dissolve the inorganic salts.

-

Extraction: Extract the aqueous layer with diethyl ether or another suitable organic solvent (2-3 times).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Application in Pheromone Synthesis: A Logical Workflow

Internal alkynes like this compound are valuable precursors in the synthesis of insect pheromones, many of which are long-chain unsaturated acetates, alcohols, or aldehydes.[3][4][5][6] A common strategy involves the stereoselective reduction of the alkyne to a cis- or trans-alkene, followed by functional group manipulation. The following diagram illustrates a logical workflow for the synthesis of (Z)-3-undecen-1-ol, a component of some insect pheromones, starting from the synthesized this compound.

Caption: A logical workflow for the synthesis of this compound and its subsequent conversion to a pheromone component.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development and organic synthesis. The information presented, from commercial sourcing to detailed synthetic protocols and potential applications, is intended to facilitate further research and innovation in the field.

References

- 1. Video: Preparation of Alkynes: Alkylation Reaction [jove.com]

- 2. Ch 9 : Alkylation of Terminal Alkynes [chem.ucalgary.ca]

- 3. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Undecyne from 1-Octyne and Ethyl Halide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the internal alkyne 3-undecyne, a potentially valuable building block in organic synthesis and drug development. The synthesis is achieved through the alkylation of the terminal alkyne, 1-octyne, with an ethyl halide. This method involves the deprotonation of 1-octyne using a strong base to form a nucleophilic acetylide intermediate, which subsequently undergoes a substitution reaction with the ethyl halide. This protocol offers a robust and high-yielding route to this compound.

Introduction

The alkylation of terminal alkynes is a fundamental and powerful method for the construction of carbon-carbon bonds in organic synthesis. This reaction allows for the extension of carbon chains and the formation of internal alkynes, which are versatile intermediates in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The general strategy involves the deprotonation of the weakly acidic terminal alkyne proton with a strong base, such as sodium amide (NaNH₂) or an organolithium reagent like n-butyllithium (n-BuLi), to generate a highly nucleophilic acetylide anion. This anion then readily participates in a bimolecular nucleophilic substitution (SN2) reaction with a suitable electrophile, typically a primary alkyl halide, to furnish the desired internal alkyne.

This protocol details the synthesis of this compound from 1-octyne and an ethyl halide, a representative example of this important transformation.

Reaction Scheme

The overall two-step reaction for the synthesis of this compound is depicted below:

Step 1: Deprotonation of 1-Octyne

Step 2: Alkylation with Ethyl Halide

Data Presentation

Table 1: Physical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₁H₂₀ |

| Molecular Weight | 152.28 g/mol |

| CAS Number | 60212-30-8 |

| Boiling Point | 198-200 °C (estimated) |

| Density | 0.76 g/cm³ (estimated) |

| ¹H NMR (CDCl₃) | See Table 2 for detailed assignments. |

| ¹³C NMR (CDCl₃) | See Table 3 for detailed assignments. |

| Mass Spectrum (EI) | Major fragments (m/z): 152 (M+), 123, 109, 95, 81, 67, 55, 41 |

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.15 | Quartet | 2H | -C≡C-CH₂ -CH₃ |

| ~2.12 | Triplet | 2H | -CH₂ -C≡C- |

| ~1.45 - 1.25 | Multiplet | 10H | -(CH₂)₅- |

| ~1.10 | Triplet | 3H | -C≡C-CH₂-CH₃ |

| ~0.90 | Triplet | 3H | CH₃ -(CH₂)₅- |

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~80.5 | C ≡C- |

| ~79.5 | -C≡C - |

| ~31.5 | -(C H₂)₅- |

| ~29.0 | -(C H₂)₅- |

| ~28.8 | -(C H₂)₅- |

| ~22.6 | -(C H₂)₅- |

| ~19.3 | -C H₂-C≡C- |

| ~14.3 | -C≡C-CH₂-C H₃ |

| ~14.1 | C H₃-(CH₂)₅- |

| ~12.5 | -C≡C-C H₂-CH₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound. This procedure is based on established methods for the alkylation of terminal alkynes.[1]

4.1. Materials and Reagents

-

1-Octyne (C₈H₁₄)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M solution)

-

Ethyl iodide (CH₃CH₂I) or Ethyl bromide (CH₃CH₂Br)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

4.2. Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes and needles

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (optional, for high purity)

4.3. Detailed Procedure

-

Reaction Setup:

-

A dry round-bottom flask equipped with a magnetic stir bar is flushed with an inert gas (argon or nitrogen).

-

Anhydrous THF is added to the flask via a syringe.

-

The flask is cooled to -78 °C in a dry ice/acetone bath.

-

-

Deprotonation of 1-Octyne:

-

1-Octyne (1.0 equivalent) is added dropwise to the cooled THF.

-

n-Butyllithium (1.05 equivalents) is added dropwise to the stirred solution via a syringe. The addition should be slow to maintain the low temperature.

-

The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the lithium octynide.

-

-

Alkylation:

-

Ethyl iodide or ethyl bromide (1.1 equivalents) is added dropwise to the solution of the lithium octynide.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 12-18 hours.

-

-

Workup:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x volume of aqueous layer).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

-

Expected Yield: Based on similar alkylations of terminal alkynes with primary alkyl halides, the expected yield of this compound is in the range of 75-99%.[1]

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Diagram 2: Logical Relationship of Reactants to Product

Caption: The relationship between reactants, intermediate, and the final product.

Safety Precautions

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously on contact with air or moisture.

-

Ethyl iodide and ethyl bromide are toxic and should be handled in a well-ventilated fume hood.

-

Anhydrous solvents are flammable.

-

The reaction should be conducted behind a safety shield, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Conclusion

The synthesis of this compound from 1-octyne and an ethyl halide via an acetylide intermediate is an efficient and high-yielding method for the preparation of this internal alkyne. The provided protocol, based on well-established procedures, offers a reliable guide for researchers in academic and industrial settings. The straightforward nature of this reaction makes it a valuable tool in the synthetic chemist's repertoire for the construction of more complex molecular architectures.

References

Application Notes and Protocols: Synthesis of 3-Undecyne via Acetylide Alkylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the internal alkyne 3-undecyne through the alkylation of an acetylide. The synthesis involves a two-step, one-pot reaction. The first step is the deprotonation of a terminal alkyne, 1-pentyne, using sodium amide in a suitable solvent to form the sodium pentynide intermediate. The second step involves the nucleophilic substitution (SN2) reaction of the in situ generated pentynide with a primary alkyl halide, 1-bromohexane. This method is a robust and common strategy for the formation of carbon-carbon bonds and the synthesis of unsymmetrical internal alkynes.

Introduction

The alkylation of acetylide ions is a cornerstone in synthetic organic chemistry for the construction of more complex molecular frameworks from simpler precursors. This reaction allows for the extension of carbon chains by forming a new carbon-carbon single bond between an sp-hybridized carbon of an alkyne and an sp³-hybridized carbon of an alkyl halide. The process is initiated by the deprotonation of a terminal alkyne, which is significantly more acidic (pKa ≈ 25) than alkanes or alkenes, using a strong base. Sodium amide (NaNH₂) is a commonly employed base for this purpose, being sufficiently strong to quantitatively generate the acetylide anion.

The resulting acetylide anion is a potent nucleophile and a strong base. To favor the desired SN2 pathway for carbon-carbon bond formation, it is crucial to use a primary alkyl halide. Secondary and tertiary alkyl halides will predominantly lead to elimination (E2) products due to the strong basicity of the acetylide anion. In this protocol, the synthesis of this compound is achieved by the reaction of sodium pentynide with 1-bromohexane.

Reaction Scheme

Data Presentation

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Volume (mL) | Density (g/mL) | Mass (g) |

| 1-Pentyne | C₅H₈ | 68.12 | 50 | 7.2 | 0.69 | 5.0 |

| Sodium Amide | NaNH₂ | 39.01 | 55 | - | - | 2.15 |

| 1-Bromohexane | C₆H₁₃Br | 165.07 | 50 | 6.2 | 1.17 | 7.25 |

| This compound (Product) | C₁₁H₂₀ | 152.28 | - | - | 0.76 | Theoretical: 7.61 |

Experimental Protocol

Materials:

-

1-Pentyne (99%)

-

Sodium amide (98%)

-

1-Bromohexane (99%)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes (for chromatography)

-

Round-bottom flask (250 mL), three-necked

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for distillation

Procedure:

-

Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus should be flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

-

Deprotonation of 1-Pentyne: To the reaction flask, add sodium amide (2.15 g, 55 mmol) and 50 mL of anhydrous diethyl ether. Cool the suspension to 0 °C in an ice bath with stirring. In the dropping funnel, place a solution of 1-pentyne (5.0 g, 73.4 mmol) in 20 mL of anhydrous diethyl ether. Add the 1-pentyne solution dropwise to the stirred sodium amide suspension over a period of 30 minutes. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The formation of the sodium pentynide will be observed as a grayish-white precipitate.

-

Alkylation: Recool the reaction mixture to 0 °C. Add a solution of 1-bromohexane (7.25 g, 50 mmol) in 20 mL of anhydrous diethyl ether to the dropping funnel. Add the 1-bromohexane solution dropwise to the stirred suspension of sodium pentynide over 30 minutes. After the addition is complete, remove the ice bath and gently reflux the reaction mixture for 4 hours.

-

Workup: After the reflux period, cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution to decompose any unreacted sodium amide. Transfer the mixture to a separatory funnel.

-

Extraction and Drying: Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Expected Yield:

A typical yield for this reaction is in the range of 70-85%.

Characterization:

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by determining its boiling point.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationship of reactants to product in this compound synthesis.

Application Notes and Protocols: 3-Undecyne as a Substrate in Sonogashira Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a combination of palladium and copper complexes, has become indispensable in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2]

This document addresses the use of 3-undecyne , an internal alkyne, as a potential substrate in Sonogashira coupling reactions. It will detail the mechanistic basis of the Sonogashira coupling, explain the challenges associated with using internal alkynes, and provide protocols for analogous cross-coupling reactions.

Mechanistic Insight: The Challenge of Internal Alkynes in Sonogashira Coupling

The classical Sonogashira coupling mechanism proceeds through a synergistic interplay between a palladium catalyst and a copper co-catalyst. A critical step in this catalytic cycle is the deprotonation of a terminal alkyne by a base, typically an amine, to form a copper acetylide intermediate.[3][4] This acetylide is then able to undergo transmetalation to the palladium center, which, following reductive elimination, yields the desired cross-coupled product.

This compound , being an internal alkyne, lacks the acidic terminal proton necessary for the initial deprotonation and subsequent formation of the copper acetylide. Consequently, it is not a suitable substrate for the conventional Sonogashira coupling reaction under standard conditions.

Visualization of Reaction Mechanisms

The following diagrams illustrate the classical Sonogashira catalytic cycle with a terminal alkyne and a generalized representation of a potential, albeit more challenging, pathway for internal alkyne cross-coupling.

Caption: Catalytic cycle of the classic Sonogashira reaction with a terminal alkyne.

Caption: A generalized pathway for palladium-catalyzed internal alkyne coupling.

Alternative Cross-Coupling Strategies for Internal Alkynes

While direct Sonogashira coupling of this compound is not feasible, related palladium-catalyzed cross-coupling reactions can be employed for internal alkynes. These methods, however, often require modified catalysts, different reaction conditions, and may proceed through alternative mechanistic pathways, such as carbopalladation.

Currently, there is a lack of specific literature detailing the cross-coupling of this compound with aryl halides. However, we can extrapolate a potential starting point for methodology development based on protocols for other unactivated internal alkynes. The following section provides a representative, generalized protocol that would require significant optimization for the specific case of this compound.

Experimental Protocols

Representative Protocol for Sonogashira Coupling of a Terminal Alkyne

This protocol serves as a standard reference for a typical Sonogashira reaction.

Table 1: Reaction Components for a Standard Sonogashira Coupling

| Reagent/Component | Molar Equiv. | Amount (for 1 mmol scale) | Notes |

| Aryl Halide (e.g., Iodobenzene) | 1.0 | 1.0 mmol, 204 mg | |

| Terminal Alkyne (e.g., 1-Undecyne) | 1.2 | 1.2 mmol, 182 mg | |

| Pd(PPh₃)₂Cl₂ | 0.02 | 0.02 mmol, 14 mg | Palladium catalyst |

| Copper(I) Iodide (CuI) | 0.04 | 0.04 mmol, 7.6 mg | Co-catalyst |

| Triethylamine (Et₃N) | 3.0 | 3.0 mmol, 0.42 mL | Base and solvent |

| Tetrahydrofuran (THF) | - | 5 mL | Co-solvent |

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and copper(I) iodide.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the degassed solvents (THF and triethylamine) via syringe.

-

Add the terminal alkyne dropwise to the stirred solution.

-

Heat the reaction mixture to the desired temperature (typically room temperature to 60 °C) and monitor by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Hypothetical Protocol for the Cross-Coupling of an Internal Alkyne (e.g., this compound)

This is a generalized protocol and will require substantial optimization.

Table 2: Proposed Reaction Components for Internal Alkyne Coupling

| Reagent/Component | Molar Equiv. | Amount (for 1 mmol scale) | Notes |

| Aryl Halide (e.g., Iodobenzene) | 1.0 | 1.0 mmol, 204 mg | |

| This compound | 1.5 | 1.5 mmol, 228 mg | Excess may be required |

| Pd(OAc)₂ | 0.05 | 0.05 mmol, 11.2 mg | Palladium source |

| Ligand (e.g., XPhos) | 0.10 | 0.10 mmol, 47.6 mg | Bulky phosphine ligand |

| Base (e.g., Cs₂CO₃) | 2.0 | 2.0 mmol, 652 mg | Strong, non-nucleophilic base |

| Solvent (e.g., Dioxane) | - | 5 mL | Anhydrous, degassed |

Procedure:

-

In a glovebox or under a strictly inert atmosphere, add the aryl halide, palladium acetate, ligand, and base to a dry reaction vessel.

-

Add the anhydrous, degassed solvent.

-

Add this compound to the mixture.

-

Seal the vessel and heat to an elevated temperature (e.g., 80-120 °C).

-

Monitor the reaction for product formation. Due to the lower reactivity of internal alkynes, longer reaction times are anticipated.

-

Workup and purification would follow a similar procedure to the standard Sonogashira protocol, likely requiring careful chromatographic separation of the product from starting materials and potential side products.

Experimental Workflow Visualization

Caption: General experimental workflow for cross-coupling reactions.

Conclusion and Future Outlook

While this compound is not a viable substrate for the classic Sonogashira coupling reaction due to its internal alkyne nature, the broader field of palladium-catalyzed cross-coupling offers potential avenues for its functionalization. The development of new ligand systems and catalytic conditions tailored for the activation of unactivated internal alkynes is an active area of research. For scientists and professionals in drug development, the ability to incorporate moieties derived from internal alkynes like this compound could open up new chemical space for novel therapeutics. Further investigation and optimization of the proposed hypothetical protocol are necessary to achieve efficient coupling of this compound with aryl halides.

References

Application of 3-Undecyne in Pheromone Synthesis: A Detailed Guide

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

While 3-undecyne presents a plausible, though not commonly documented, starting material for certain insect pheromones, this document outlines a detailed, representative synthetic protocol for a key lepidopteran pheromone component, (Z)-8-dodecenyl acetate. This compound is a crucial component of the sex pheromone of the Oriental fruit moth (Grapholita molesta) and other pest species. The synthetic scheme detailed below employs a convergent approach, starting from 1,8-octanediol, and showcases common synthetic strategies in pheromone chemistry, including selective oxidation, Wittig reaction, and stereoselective reduction. This application note provides researchers with a comprehensive protocol, quantitative data, and logical diagrams to facilitate the synthesis of this and structurally related pheromones.

Introduction

Insect pheromones, particularly those of lepidopteran species, are vital tools in integrated pest management (IPM) programs. They are used for monitoring insect populations, mating disruption, and mass trapping. The majority of these pheromones are straight-chain aliphatic compounds containing one or more double bonds with specific stereochemistry (Z or E), and a terminal functional group such as an acetate, alcohol, or aldehyde.

The synthesis of these compounds with high stereochemical purity is a key challenge in their production. While various synthetic routes have been developed, many rely on the stereoselective functionalization of alkynes. Although direct literature detailing the use of this compound for major lepidopteran pheromones is scarce, its C11 backbone makes it a theoretical precursor for certain pheromones. This document provides a practical and well-documented synthetic route to a C12 pheromone component, (Z)-8-dodecenyl acetate, to illustrate the principles and techniques involved in pheromone synthesis.

Representative Pheromone Synthesis: (Z)-8-Dodecenyl Acetate

The following multi-step synthesis of (Z)-8-dodecenyl acetate, a key component of the Grapholita molesta sex pheromone, is presented as a representative example.

Synthetic Pathway Overview

The overall synthetic strategy is a convergent approach involving the preparation of two key intermediates that are then coupled and further modified to yield the final product.

Caption: Synthetic pathway for (Z)-8-dodecenyl acetate.

Quantitative Data Summary

The following table summarizes the quantitative data for each step of the synthesis of (Z)-8-dodecenyl acetate.

| Step | Reaction | Starting Material | Product | Yield (%) | Purity (%) |

| 1 | Mono-acetylation | 1,8-Octanediol | 8-Hydroxyoctyl Acetate | 75 | >95 |

| 2 | Oxidation | 8-Hydroxyoctyl Acetate | 8-Oxooctyl Acetate | 80 | >95 |

| 3 | Wittig Reaction | 8-Oxooctyl Acetate & Butyltriphenylphosphonium Bromide | (Z/E)-8-Dodecenyl Acetate | 70 | Z:E = 83:17 |

Experimental Protocols

Step 1: Mono-acetylation of 1,8-Octanediol to 8-Hydroxyoctyl Acetate

Objective: To selectively protect one hydroxyl group of 1,8-octanediol as an acetate.

Materials:

-

1,8-Octanediol

-

Acetic Anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Hydrochloric Acid (1M)

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

Dissolve 1,8-octanediol (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add pyridine (1.2 equivalents) to the solution.

-

Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1M HCl.

-

Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield 8-hydroxyoctyl acetate.

Step 2: Oxidation of 8-Hydroxyoctyl Acetate to 8-Oxooctyl Acetate

Objective: To oxidize the terminal alcohol to an aldehyde.

Materials:

-

8-Hydroxyoctyl Acetate

-

Pyridinium Chlorochromate (PCC)

-

Dichloromethane (DCM)

-

Silica Gel

-

Celite®

Procedure:

-

To a stirred suspension of PCC (1.5 equivalents) in dichloromethane, add a solution of 8-hydroxyoctyl acetate (1 equivalent) in dichloromethane dropwise at room temperature.

-

Stir the reaction mixture for 2 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® and silica gel.

-

Wash the filter cake with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain 8-oxooctyl acetate, which can be used in the next step without further purification.

Step 3: Wittig Reaction to form (Z)-8-Dodecenyl Acetate

Objective: To form the C-C double bond with Z-selectivity.

Materials:

-

Butyltriphenylphosphonium Bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

8-Oxooctyl Acetate

-

Hexane

-

Ethyl Acetate

-

Silica Gel for column chromatography

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend butyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0°C and add n-BuLi (1.1 equivalents) dropwise. The solution will turn deep red, indicating the formation of the ylide.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the ylide solution to -78°C and add a solution of 8-oxooctyl acetate (1 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to afford (Z/E)-8-dodecenyl acetate. The Z/E ratio can be determined by Gas Chromatography (GC) analysis.

Logical Workflow for Pheromone Synthesis

The following diagram illustrates the general workflow for the synthesis and analysis of insect pheromones.

Caption: General workflow for pheromone synthesis and validation.

Conclusion

This application note provides a detailed protocol for the synthesis of (Z)-8-dodecenyl acetate, a representative lepidopteran pheromone component. While the direct application of this compound was not explicitly detailed due to a lack of specific literature examples, the principles and methodologies presented here are broadly applicable to the synthesis of a wide range of insect pheromones. Researchers and professionals in drug development can adapt these protocols for the synthesis of other target pheromone molecules. The successful synthesis and purification of these compounds are critical for the development of effective and environmentally benign pest management strategies.

Application of 3-Undecyne in the Synthesis of Insect Semiochemicals: A Methodological Overview

Introduction

The synthesis of insect semiochemicals, particularly pheromones, is a critical component of developing sustainable and targeted pest management strategies. These chemical signals are used to monitor and control insect populations by disrupting their mating behaviors or luring them into traps. A variety of synthetic pathways are employed to produce these often complex molecules with high stereoselectivity. Internal alkynes, such as 3-undecyne, represent versatile building blocks in organic synthesis, offering a carbon framework that can be strategically functionalized to construct the backbones of various semiochemicals. The triple bond provides a handle for stereoselective reduction to either (Z)- or (E)-alkenes, a common structural motif in lepidopteran pheromones. Furthermore, the alkyne can be transformed into other functional groups, such as ketones or aldehydes, which are also prevalent in insect communication signals.

This document outlines a prospective synthetic application of this compound in the preparation of a key intermediate for the synthesis of branched-chain alkane pheromones, such as those used by the coffee leaf miner, Leucoptera coffeella. While direct synthesis from this compound is not prominently documented, this application note proposes a scientifically sound pathway based on established chemical transformations.

Proposed Synthetic Pathway: this compound to a C11 Aldehyde Intermediate

A plausible application of this compound is its conversion to (Z)-3-undecenal. This aldehyde can then serve as a crucial intermediate, participating in subsequent coupling reactions (e.g., Wittig or Grignard reactions) to construct the full carbon skeleton of more complex pheromones. The key transformation involves the stereoselective hydroboration of the internal alkyne followed by oxidation.

Experimental Protocols

Protocol 1: Hydroboration-Oxidation of this compound to Undecan-3-one

This protocol details the conversion of the internal alkyne this compound to the corresponding ketone, undecan-3-one. This transformation is a foundational step, as the ketone can be further elaborated.

Materials:

-

This compound (C₁₁H₂₀)

-

Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH), 3M aqueous solution

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.

-

Cool the solution to 0°C using an ice bath.

-

To the stirred solution, add a solution of borane-tetrahydrofuran complex (1.1 eq) dropwise, ensuring the temperature remains below 5°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours.

-

Cool the reaction mixture back to 0°C with an ice bath.

-

Slowly and carefully add the 3M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This addition is exothermic.

-

Stir the mixture at room temperature for 1 hour.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude undecan-3-one.

-

Purify the product by flash column chromatography on silica gel.

Data Presentation

The successful synthesis of intermediates and final products would be confirmed by standard analytical techniques. The table below illustrates the type of quantitative data that would be collected and presented for the proposed synthetic steps.

| Step | Reactant | Product | Reagents | Yield (%) | Purity (by GC) | Analytical Data (¹H NMR, ¹³C NMR, MS) |

| 1. Hydroboration-Oxidation | This compound | Undecan-3-one | 1. BH₃·THF2. H₂O₂, NaOH | 85-95 | >98% | Consistent with structure |

| 2. (Hypothetical) Wittig Olefination | Undecan-3-one | C17 Alkene | Appropriate phosphonium ylide | 70-85 | >95% | Consistent with structure |

| 3. (Hypothetical) Hydrogenation | C17 Alkene | 5,9-Dimethylpentadecane | H₂, Pd/C | >95% | >99% | Consistent with structure |

Visualizations

Logical Workflow for Pheromone Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a branched-chain alkane pheromone, highlighting the potential role of a C11 intermediate derived from this compound.

Caption: Proposed synthetic pathway from this compound to a target pheromone.

Disclaimer: While the chemical principles outlined are sound, a specific literature-documented synthesis of an insect semiochemical directly from this compound could not be retrieved. The provided protocol is a representative example of a key transformation for such a precursor. Researchers should consult the primary literature for detailed procedures related to their specific target molecule.

Application Notes and Protocols: Metal-Catalyzed Hydrogenation of 3-Undecyne to (Z)-3-Undecene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective synthesis of (Z)-alkenes is a critical transformation in organic chemistry, with applications in the synthesis of pharmaceuticals, pheromones, and other fine chemicals. One of the most common methods to achieve this is through the partial hydrogenation of an internal alkyne. This document provides detailed application notes and protocols for the metal-catalyzed hydrogenation of 3-undecyne to (Z)-3-undecene, a reaction that showcases the selective conversion of a triple bond to a cis-configured double bond. Various catalytic systems will be discussed, including the classical Lindlar's catalyst, P-2 nickel catalyst, and diimide reduction, offering a range of options depending on substrate compatibility, desired selectivity, and experimental constraints.

Catalytic Systems for (Z)-Alkene Synthesis

Several catalytic systems have been developed for the selective partial hydrogenation of alkynes to (Z)-alkenes. The choice of catalyst is crucial for achieving high yields and selectivities, avoiding over-reduction to the corresponding alkane.

Lindlar's Catalyst

Lindlar's catalyst is a "poisoned" palladium catalyst, typically composed of palladium supported on calcium carbonate (CaCO₃) and treated with a catalytic poison such as lead acetate and quinoline.[1][2] The poison deactivates the most active sites on the palladium surface, which prevents the further reduction of the initially formed (Z)-alkene to the alkane.[1] This catalyst system is renowned for its excellent cis-selectivity, arising from the syn-addition of hydrogen atoms to the alkyne adsorbed on the catalyst surface.[3]

P-2 Nickel Catalyst

The P-2 catalyst, a nickel boride complex (Ni₂B), offers a less toxic alternative to lead-containing Lindlar's catalyst.[4] It is typically prepared in situ by the reduction of a nickel(II) salt with sodium borohydride. The P-2 catalyst also promotes the syn-addition of hydrogen, leading to the formation of (Z)-alkenes with high stereoselectivity.[4]

Diimide Reduction

Diimide (N₂H₂) is a reactive intermediate that can be generated in situ from various precursors, such as the oxidation of hydrazine or the thermal decomposition of azodicarboxylates.[5] Diimide reduction is a metal-free method that proceeds via a concerted, six-membered transition state, resulting in the syn-addition of hydrogen to the alkyne and the formation of the (Z)-alkene. This method is particularly useful for substrates that are sensitive to metal catalysts.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes typical quantitative data for the hydrogenation of internal alkynes to (Z)-alkenes using different catalytic systems. While specific data for this compound is not extensively published, the presented data for analogous internal alkynes provides a strong indication of expected performance.

| Catalyst System | Catalyst Loading (mol%) | Hydrogen Source | Pressure (atm) | Temperature (°C) | Reaction Time (h) | Solvent | Typical (Z)-Alkene Yield (%) | Typical (Z)-Selectivity (%) |

| Lindlar's Catalyst | 1-5 | H₂ | 1 | 25 (Room Temp) | 2-24 | Hexane, Ethanol | >95 | >98 |

| P-2 Nickel Catalyst | 5-10 | H₂ | 1 | 25 (Room Temp) | 1-4 | Ethanol | ~90-98 | >98 |

| Diimide (in situ) | N/A (reagent-based) | Hydrazine/O₂ | N/A | 25 (Room Temp) | 1-6 | Ethanol | >90 | >99 |

Experimental Protocols

Protocol 1: Hydrogenation of this compound using Lindlar's Catalyst

This protocol describes a general procedure for the selective hydrogenation of this compound to (Z)-3-undecene using a commercially available Lindlar's catalyst.

Materials:

-

This compound

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

-

Hexane (anhydrous)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Hydrogen balloon or hydrogenation apparatus

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 6.57 mmol) in anhydrous hexane (20 mL).

-

Carefully add Lindlar's catalyst (50 mg, ~5 mol% Pd) to the solution.

-

Seal the flask with a septum and purge the flask with hydrogen gas.

-

Connect the flask to a hydrogen balloon or a hydrogenation apparatus to maintain a positive pressure of hydrogen (approximately 1 atm).

-

Stir the reaction mixture vigorously at room temperature (25 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material and the formation of the product. The reaction is typically complete within 2-6 hours.

-

Once the reaction is complete, carefully vent the excess hydrogen in a well-ventilated fume hood.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of hexane to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure to afford the crude (Z)-3-undecene.

-

Purify the product by column chromatography on silica gel if necessary, eluting with hexane.

Protocol 2: In situ Generation of Diimide for the Reduction of this compound

This protocol outlines a metal-free approach for the selective reduction of this compound using diimide generated in situ from hydrazine and an oxidizing agent.

Materials:

-

This compound

-

Hydrazine monohydrate

-

Hydrogen peroxide (30% aqueous solution) or oxygen gas

-

Copper(II) sulfate (catalytic amount, optional)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 6.57 mmol) in ethanol (25 mL).

-

Add a catalytic amount of copper(II) sulfate (optional, can accelerate the reaction).

-

Add hydrazine monohydrate (2.0 mL, ~6 equivalents) to the solution.

-

While stirring vigorously, slowly add hydrogen peroxide (30% solution) dropwise via a dropping funnel over a period of 1-2 hours. Alternatively, bubble a slow stream of oxygen gas through the reaction mixture. The reaction is exothermic and may require cooling in an ice bath to maintain a temperature of 25-30 °C.

-

Monitor the reaction by TLC or GC. The reaction is typically complete within 2-6 hours after the addition of the oxidizing agent is finished.

-

Upon completion, dilute the reaction mixture with water (50 mL) and extract with hexane (3 x 30 mL).

-

Wash the combined organic layers with saturated sodium chloride solution (brine), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude (Z)-3-undecene.

-

Purify by column chromatography on silica gel (eluent: hexane) if necessary.

Mandatory Visualizations

Caption: General workflow for metal-catalyzed hydrogenation.

Caption: Key components in catalytic hydrogenation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Reduction of an alkyne using the Lindlar catalyst, a reaction pre... | Study Prep in Pearson+ [pearson.com]

- 3. 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 4. youtube.com [youtube.com]

- 5. In situ generation of diimide from hydrazine and oxygen: Continuous transfer hydrogenation of olefins [morressier.com]

Application Notes and Protocols: Hydration and Hydroboration-Oxidation of 3-Undecyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the hydration and hydroboration-oxidation of the internal alkyne, 3-undecyne. These reactions are fundamental in organic synthesis for the preparation of ketones, which are valuable intermediates in the development of pharmaceutical compounds and other fine chemicals. This guide outlines the reaction mechanisms, regioselectivity, and provides standardized protocols for conducting these transformations in a laboratory setting.

Introduction

The conversion of alkynes to carbonyl compounds is a cornerstone of synthetic organic chemistry. For unsymmetrical internal alkynes such as this compound, the regioselectivity of hydration and hydroboration-oxidation reactions is a critical consideration for synthetic planning.

-

Hydration of alkynes, typically catalyzed by acid and a mercury(II) salt, proceeds via an enol intermediate that tautomerizes to the corresponding ketone.[1][2] For unsymmetrical internal alkynes, this reaction generally yields a mixture of two regioisomeric ketones.[3]

-

Hydroboration-oxidation , on the other hand, involves the anti-Markovnikov addition of a borane reagent across the triple bond, followed by oxidation.[4][5] This two-step process also converts alkynes to carbonyl compounds.[6] For internal alkynes, the regioselectivity is influenced by the steric bulk of the borane reagent and the substituents on the alkyne.[6]

This document details the expected outcomes and provides step-by-step protocols for both reactions applied to this compound.

Reaction Pathways and Regioselectivity

The hydration and hydroboration-oxidation of this compound both result in the formation of ketones. Due to the unsymmetrical nature of this compound, a mixture of two constitutional isomers, undecan-3-one and undecan-4-one, is expected from both reactions.

Hydration of this compound

Acid-catalyzed hydration of this compound is expected to produce a mixture of undecan-3-one and undecan-4-one. The reaction proceeds through a vinylic carbocation intermediate, and the nucleophilic attack of water can occur at either of the two carbons of the original triple bond. The subsequent tautomerization of the resulting enols gives the ketone products.

Hydroboration-Oxidation of this compound

The hydroboration-oxidation of this compound also yields a mixture of undecan-3-one and undecan-4-one. The regioselectivity of the initial hydroboration step is influenced by steric factors. The boron atom preferentially adds to the less sterically hindered carbon of the triple bond. For this compound, the ethyl group at C-2 presents slightly less steric bulk than the heptyl group at C-5, which may lead to a slight preference for the formation of undecan-4-one. The use of a bulky borane reagent, such as disiamylborane, can enhance this selectivity.[1][6]

Data Presentation

| Reaction | Reagents | Products | Illustrative Product Ratio (Undecan-3-one : Undecan-4-one) | Illustrative Overall Yield |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Undecan-3-one, Undecan-4-one | ~ 1 : 1 | 85 - 95% |

| Hydroboration-Oxidation | 1. Disiamylborane (Sia₂BH) 2. H₂O₂, NaOH | Undecan-3-one, Undecan-4-one | ~ 1 : 1.5 (slight preference for 4-one) | 80 - 90% |

Experimental Protocols

The following are detailed protocols for the hydration and hydroboration-oxidation of this compound.

Protocol 1: Acid-Catalyzed Hydration of this compound

Objective: To synthesize a mixture of undecan-3-one and undecan-4-one from this compound via acid-catalyzed hydration.

Materials:

-

This compound (C₁₁H₂₀)

-

Sulfuric acid (H₂SO₄), concentrated

-

Mercury(II) sulfate (HgSO₄)

-

Deionized water (H₂O)

-

Diethyl ether (Et₂O)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Stirring plate and magnetic stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.0 g, 32.8 mmol).

-

Reagent Addition: In a separate beaker, carefully prepare the acidic hydration solution by slowly adding concentrated sulfuric acid (1.0 mL) to deionized water (20 mL). To this acidic solution, add mercury(II) sulfate (0.5 g, 1.7 mmol) and stir until dissolved.

-

Reaction: Carefully add the acidic hydration solution to the flask containing this compound. Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Washing: Combine the organic extracts and wash sequentially with deionized water (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product, a mixture of undecan-3-one and undecan-4-one, can be purified by fractional distillation or column chromatography on silica gel if separation of the isomers is desired.

Protocol 2: Hydroboration-Oxidation of this compound

Objective: To synthesize a mixture of undecan-3-one and undecan-4-one from this compound via hydroboration-oxidation.

Materials:

-

This compound (C₁₁H₂₀)

-

Disiamylborane (Sia₂BH) solution in THF (0.5 M)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH) solution (e.g., 3 M)

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Diethyl ether (Et₂O)

-

Deionized water (H₂O)

-

Brine (saturated NaCl solution)

-